Cyclo(Phe-Hpro)
Overview
Description
Cyclo(Phe-Hpro), also known as Cyclo(Phenylalanine-Hydroxyproline), is a cyclic dipeptide. Cyclic dipeptides, also known as diketopiperazines, are relatively simple compounds formed by the cyclization of peptide bonds between two amino acids. These molecules are commonly found in nature and are synthesized mostly by microorganisms. Cyclo(Phe-Hpro) is known for its stability and unique biological activities, making it a subject of interest in various scientific fields.
Scientific Research Applications
Cyclo(Phe-Hpro) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and as a potential antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
Cyclo(Phe-Hpro), also known as cFP, is a secondary metabolite produced by certain bacteria, including Vibrio species . It plays dual roles as a signaling molecule and a virulence factor .
Mode of Action
The exact mode of action of cFP is still under investigation. It has been observed that cfp can pass through biological membranes by simple diffusion . This suggests that cFP interacts with its targets in a concentration-dependent manner .
Biochemical Pathways
The compound’s ability to inhibit the nuclear translocation of nfκb suggests that it may interfere with the nfκb signaling pathway . This pathway plays a crucial role in regulating the immune response to infection.
Result of Action
The result of cFP’s action is a suppression of the immune response, achieved by inhibiting the nuclear translocation of NFκB . This makes cFP a potential virulence factor, helping the bacteria that produce it to evade the host’s immune system .
Action Environment
The action of cFP is influenced by the environment in which it is present. For instance, the compound’s ability to pass through biological membranes by simple diffusion suggests that its action may be influenced by the concentration gradient across the membrane . .
Future Directions
Biochemical Analysis
Biochemical Properties
Cyclo(Phe-Hpro) plays dual roles as a signaling molecule and a virulence factor . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The exact nature of these interactions is complex and varies depending on the specific biomolecule involved .
Cellular Effects
Cyclo(Phe-Hpro) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit cytotoxic activity against HCT-116 cells .
Molecular Mechanism
At the molecular level, Cyclo(Phe-Hpro) exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific context and the biomolecules involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclo(Phe-Hpro) can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cyclo(Phe-Hpro) can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Cyclo(Phe-Hpro) is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Cyclo(Phe-Hpro) is transported and distributed within cells and tissues through passive transport . It does not require energy for transportation across biological membranes, and does not need membrane machinery to cross membranes .
Subcellular Localization
The subcellular localization of Cyclo(Phe-Hpro) and its effects on activity or function are complex and depend on the specific cellular context
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(Phe-Hpro) can be synthesized through the cyclization of phenylalanine and hydroxyproline. The synthesis typically involves the following steps:
Activation of Carboxyl Group: The carboxyl group of phenylalanine is activated using reagents like carbodiimides (e.g., DCC - dicyclohexylcarbodiimide).
Coupling Reaction: The activated phenylalanine is then coupled with hydroxyproline in the presence of a base (e.g., triethylamine) to form a dipeptide.
Cyclization: The dipeptide undergoes cyclization under acidic or basic conditions to form the cyclic dipeptide, Cyclo(Phe-Hpro).
Industrial Production Methods
Industrial production of Cyclo(Phe-Hpro) often involves fermentation processes using microorganisms that naturally produce cyclic dipeptides. Genetic engineering techniques can be employed to enhance the yield and efficiency of production. The fermentation broth is then subjected to purification processes such as chromatography to isolate and purify Cyclo(Phe-Hpro).
Chemical Reactions Analysis
Types of Reactions
Cyclo(Phe-Hpro) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in hydroxyproline can be oxidized to form a ketone.
Reduction: The cyclic dipeptide can be reduced to form a linear dipeptide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a linear dipeptide.
Substitution: Formation of a chlorinated cyclic dipeptide.
Comparison with Similar Compounds
Cyclo(Phe-Hpro) can be compared with other cyclic dipeptides such as Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro). These compounds share similar structural features but differ in their biological activities and applications:
Cyclo(Phe-Pro): Known for its role as a signaling molecule and virulence factor in certain bacteria.
Cyclo(Leu-Pro): Exhibits antifungal and antibacterial properties.
Cyclo(Val-Pro): Studied for its potential anticancer effects.
Cyclo(Phe-Hpro) is unique due to the presence of the hydroxyproline residue, which imparts distinct chemical and biological properties compared to other cyclic dipeptides.
Properties
IUPAC Name |
3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQJYHACQOBZLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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